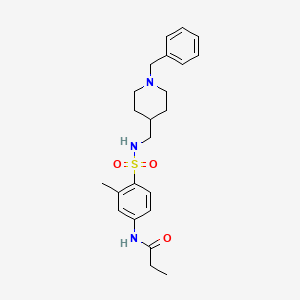
N-(4-(N-((1-benzylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a benzylpiperidine moiety, a sulfamoyl group, and a propionamide group . Benzylpiperidine is a class of compounds that have been used in scientific studies and have shown activity as monoamine releasing agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions such as acylation, sulfonation, and amide bond formation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrase Isoforms
One significant area of research involving sulfonamide-based compounds like N-(4-(N-((1-benzylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is their inhibitory activity against carbonic anhydrase (CA) isoforms. Studies have shown that novel sulfonamide compounds can effectively inhibit cytosolic carbonic anhydrase isoforms, such as hCA I, II, and VII, which are crucial for various physiological functions including respiration, acid-base balance, and the catalysis of the hydration of carbon dioxide. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of tumors due to their ability to regulate the activity of carbonic anhydrases (Ulus et al., 2013).
Antimicrobial and Antifungal Activities
Another research direction explores the synthesis of sulfonamide derivatives with potential antimicrobial and antifungal properties. By manipulating the chemical structure of sulfonamides, researchers have developed compounds that exhibit significant activity against various bacterial and fungal strains. This line of research is crucial for the development of new antibiotics and antifungal agents to combat resistant pathogens and treat infectious diseases (Mange et al., 2013).
Biological and Catalytic Applications
The synthesis and characterization of metal complexes with sulfonamide derivatives reveal their potential in increasing the biological and catalytic activities of the ligands. These complexes are investigated for their applications in pharmaceuticals and chemical industries, showcasing the versatility of sulfonamide-based compounds in enhancing biological activities and catalysis (Orie et al., 2021).
Antitubercular Activity
Compounds derived from sulfonamides have also been synthesized and evaluated for their antitubercular activity. Research in this area is critical for the development of new therapeutic agents against tuberculosis, a major global health challenge. By studying the structure-activity relationships of these compounds, researchers aim to identify potent antitubercular agents that can be used in the treatment of tuberculosis (Dighe et al., 2012).
Mécanisme D'action
Target of Action
The primary target of this compound is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.
Mode of Action
It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This could lead to a decrease in the production of beta-amyloid peptide, which could have implications for the treatment of neurodegenerative diseases.
Result of Action
Given its potential interaction with Beta-secretase 1, it may influence the production of beta-amyloid peptide, which could have significant effects at the cellular level .
Analyse Biochimique
Biochemical Properties
The compound is part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects . The compound has been synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction .
Cellular Effects
As part of a study into new analgesics derived from Fentanyl, the compound is being examined for its potential effects on various types of cells and cellular processes .
Temporal Effects in Laboratory Settings
As part of a study into new Fentanyl-derived opioid compounds, the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are being examined .
Dosage Effects in Animal Models
As part of a study into new Fentanyl-derived opioid compounds, the compound’s threshold effects and any toxic or adverse effects at high doses are being examined .
Metabolic Pathways
As part of a study into new Fentanyl-derived opioid compounds, the compound’s interactions with enzymes or cofactors and any effects on metabolic flux or metabolite levels are being examined .
Transport and Distribution
As part of a study into new Fentanyl-derived opioid compounds, the compound’s interactions with transporters or binding proteins and any effects on its localization or accumulation are being examined .
Subcellular Localization
As part of a study into new Fentanyl-derived opioid compounds, any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are being examined .
Propriétés
IUPAC Name |
N-[4-[(1-benzylpiperidin-4-yl)methylsulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-3-23(27)25-21-9-10-22(18(2)15-21)30(28,29)24-16-19-11-13-26(14-12-19)17-20-7-5-4-6-8-20/h4-10,15,19,24H,3,11-14,16-17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGHPAVTYSGDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


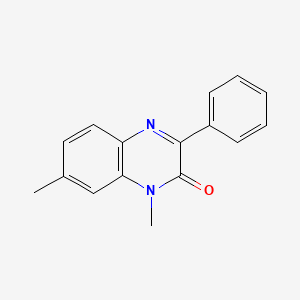
![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2742749.png)

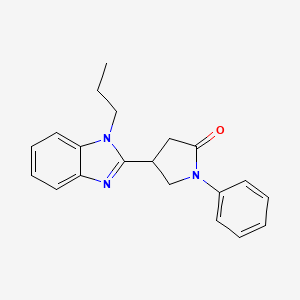
![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)


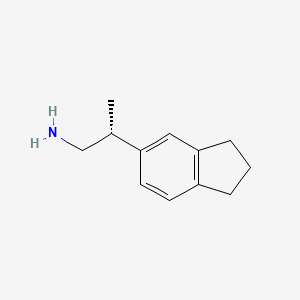
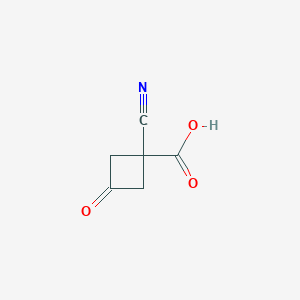
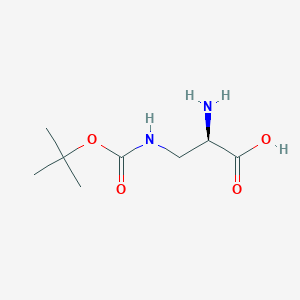
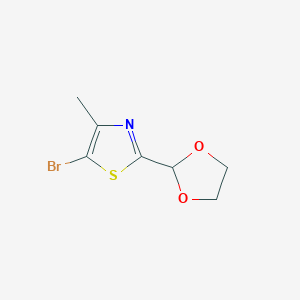
![1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2742764.png)